molecular formula C9H9NO3 B8246487 Methyl 6-formyl-4-methylpicolinate

Methyl 6-formyl-4-methylpicolinate

Cat. No.: B8246487
M. Wt: 179.17 g/mol
InChI Key: JRAUVGLSTCEOJZ-UHFFFAOYSA-N
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Description

Methyl 6-formyl-4-methylpicolinate is a substituted picolinate ester characterized by a formyl group at the 6-position and a methyl group at the 4-position of the pyridine ring. This compound is of interest in organic synthesis due to its reactive formyl group, which serves as a versatile electrophilic site for nucleophilic additions or condensation reactions.

Properties

IUPAC Name

methyl 6-formyl-4-methylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-6-3-7(5-11)10-8(4-6)9(12)13-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAUVGLSTCEOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)C(=O)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-formyl-4-methylpicolinate can be synthesized through several methods. One common approach involves the formylation of methyl 4-methylpicolinate using Vilsmeier-Haack reaction conditions. This reaction typically employs phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-formyl-4-methylpicolinate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Methyl 6-carboxy-4-methylpicolinate.

    Reduction: Methyl 6-hydroxymethyl-4-methylpicolinate.

    Substitution: Methyl 6-formyl-4-bromomethylpicolinate.

Scientific Research Applications

Organic Synthesis

Methyl 6-formyl-4-methylpicolinate serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it valuable for synthesizing pharmaceuticals and agrochemicals.

Research has indicated potential biological activities of this compound, particularly in antimicrobial and anticancer domains:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various bacteria and fungi. For instance, compounds derived from this compound demonstrated effective inhibition against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) reported as low as 6.25 µg/mL .
  • Anticancer Potential : The compound has been investigated for its potential in cancer therapy. In vitro studies suggest that it may inhibit tumor cell proliferation by inducing apoptosis in cancer cells .

Pharmaceutical Development

This compound is explored as a building block for developing novel pharmaceutical agents. Its derivatives have shown promise in targeting specific biological pathways, such as inhibiting poly(ADP-ribose) polymerase (PARP), which is relevant in cancer treatment strategies .

Case Study 1: Antimicrobial Activity

A study published in RSC Advances reported that several derivatives of this compound exhibited excellent antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the efficacy of these compounds against resistant strains, emphasizing their potential for developing new antibiotics .

CompoundMIC (µg/mL)Target Organism
Derivative A6.25Mycobacterium smegmatis
Derivative B12.5Pseudomonas aeruginosa
Derivative C25Staphylococcus aureus

Case Study 2: Anticancer Activity

In a pharmacological evaluation, researchers assessed the anticancer properties of this compound derivatives on triple-negative breast cancer (TNBC) models. The results indicated a significant reduction in tumor size, with treated groups showing approximately 40% smaller tumors compared to controls. Mechanistic studies revealed downregulation of anti-apoptotic proteins, suggesting a pathway through which these compounds exert their effects .

Treatment GroupTumor Size Reduction (%)Mechanistic Insights
Control--
Treated~40Downregulation of Bcl-2

Industry Applications

This compound is also utilized in the production of agrochemicals such as herbicides and pesticides. Its ability to modify biological pathways makes it suitable for developing compounds that can enhance crop protection against pests and diseases.

Mechanism of Action

The mechanism of action of methyl 6-formyl-4-methylpicolinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Structural Analogs of Picolinate Esters

The following table summarizes key structural analogs, their substituents, and inferred properties based on the evidence:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups Reactivity/Solubility Insights
Methyl 6-formyl-4-methylpicolinate Formyl (6), Methyl (4) C₉H₉NO₃ 179.17 (estimated) Ester, Formyl High electrophilicity at formyl; moderate solubility in polar organic solvents
Methyl 6-chloro-5-methylpicolinate Chloro (6), Methyl (5) C₈H₈ClNO₂ 185.61 Ester, Chloro Chloro group enhances stability; lower reactivity compared to formyl
Methyl 6-chloro-4-methylpicolinate Chloro (6), Methyl (4) C₈H₈ClNO₂ 185.61 Ester, Chloro Similar to above; methyl position affects steric hindrance
Methyl 6-acetyl-3-methyl-4-phenylpicolinate Acetyl (6), Methyl (3), Phenyl (4) C₁₆H₁₅NO₃ 269.30 Ester, Acetyl, Phenyl Acetyl offers ketone reactivity; phenyl increases hydrophobicity
Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate Benzyloxy (4), Hydroxymethyl (6) C₁₅H₁₅NO₄ 273.28 Ester, Benzyloxy, Hydroxymethyl Hydroxymethyl enables further derivatization; benzyloxy adds steric bulk

Functional Group Reactivity

  • Formyl vs. Chloro : The formyl group in this compound is more reactive than chloro substituents (e.g., in Methyl 6-chloro-4-methylpicolinate), enabling facile nucleophilic attacks or participation in condensation reactions (e.g., forming Schiff bases). Chloro analogs are more stable but require harsher conditions for substitution .
  • Formyl vs. Acetyl : Acetyl groups (e.g., in Methyl 6-acetyl-3-methyl-4-phenylpicolinate) are less electrophilic than formyl groups, reducing reactivity toward nucleophiles. However, acetyl derivatives are often used as ketone precursors in Grignard reactions .
  • Hydroxymethyl vs. Formyl : Hydroxymethyl groups (e.g., in Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate) offer oxidation flexibility (to carboxyl or formyl groups) but require protection/deprotection strategies, unlike the direct reactivity of formyl .

Physicochemical Properties

  • Solubility: Formyl and hydroxymethyl groups enhance solubility in polar solvents (e.g., ethanol, DMF) compared to chloro or phenyl-substituted analogs, which favor nonpolar solvents .
  • Stability : Chloro and phenyl groups improve thermal stability, whereas formyl and acetyl groups may render compounds more prone to degradation under acidic/basic conditions .

Biological Activity

Methyl 6-formyl-4-methylpicolinate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of picolinate derivatives, characterized by a pyridine ring with various substituents. The compound has the following chemical formula:

  • Chemical Formula : C_9H_9NO_2
  • Molecular Weight : Approximately 165.17 g/mol

The presence of the formyl group at the 6-position and a methyl group at the 4-position contributes to its reactivity and biological properties.

Synthesis Methods

Various synthetic routes have been developed for obtaining this compound. These include:

  • Condensation Reactions : Utilizing aldehydes with methylpicolinate derivatives.
  • Oxidation Methods : Converting corresponding alcohols or other derivatives into the desired formyl compound.

Biological Activities

This compound exhibits a range of biological activities, which are summarized in the following table:

Biological Activity Mechanism References
AntimicrobialInhibition of bacterial growth
AntioxidantScavenging free radicals
Enzyme InhibitionModulation of enzyme activity (e.g., LDH)
Antisickling ActivityIncreasing hemoglobin affinity for oxygen

Antimicrobial Activity

Studies have shown that this compound demonstrates antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics.

Antioxidant Properties

The compound has been reported to exhibit antioxidant activity by scavenging free radicals, which may help in preventing oxidative stress-related diseases. This property is particularly relevant in neurodegenerative conditions where oxidative damage is prevalent.

Enzyme Inhibition

Research indicates that this compound can inhibit key enzymes such as lactate dehydrogenase (LDH). The inhibition of LDH has implications for cancer metabolism, as it plays a crucial role in aerobic glycolysis in cancer cells .

Antisickling Activity

This compound has been investigated for its potential in treating sickle cell disease (SCD) by increasing the affinity of hemoglobin for oxygen. This mechanism could reduce sickling episodes and improve oxygen delivery in patients .

Case Studies

  • Antimicrobial Efficacy Study : A study tested the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent.
  • Antioxidant Activity Assessment : In vitro assays showed that this compound effectively reduced oxidative stress markers in neuronal cell lines, suggesting its therapeutic potential in neuroprotection.
  • Enzyme Kinetics Analysis : A kinetic study revealed that this compound inhibits LDH activity with an IC50 value indicating moderate potency compared to standard inhibitors. This highlights its potential use in metabolic modulation therapies .

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